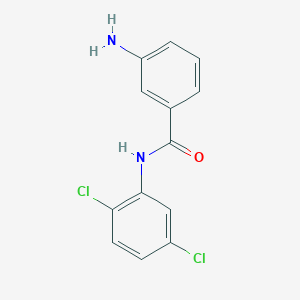

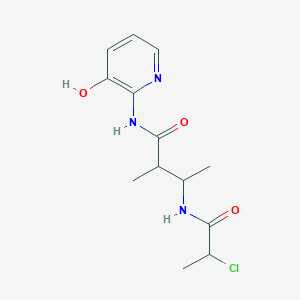

3-amino-N-(2,5-dichlorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

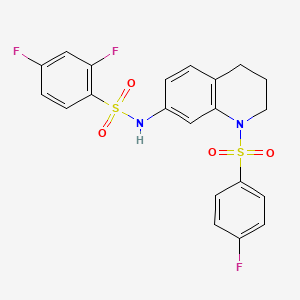

3-amino-N-(2,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .

Synthesis Analysis

The synthesis of benzamide derivatives like 3-amino-N-(2,5-dichlorophenyl)benzamide can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 3-amino-N-(2,5-dichlorophenyl)benzamide is characterized by the presence of an amide group attached to a benzene ring, which is further substituted with two chlorine atoms and an amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-amino-N-(2,5-dichlorophenyl)benzamide involve the condensation of benzoic acids and amines . The reaction is facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

3-amino-N-(2,5-dichlorophenyl)benzamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity in Cancer Research

3-amino-N-(2,5-dichlorophenyl)benzamide: has been studied for its cytotoxic effects against various human cancer cell lines . The compound exhibited promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cells, non-small cell lung cancer (NSCLC) cells, and pancreatic adenocarcinoma cells. These findings suggest potential applications in developing new chemotherapeutic agents.

Proteomics Research

In the field of proteomics, this compound is utilized as a biochemical tool to study protein expression and interaction . Its role in proteomics can help in understanding the complex protein networks within a cell and how these networks are altered in diseases.

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of 3-amino-N-(2,5-dichlorophenyl)benzamide are of significant interest in both pharmaceutical and biochemical research . These activities are essential for the development of new drugs and treatments for bacterial infections and oxidative stress-related conditions.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential and as a building block for synthesizing more complex molecules . It serves as a key intermediate in the synthesis of various pharmacologically active molecules.

Organic Chemistry Synthesis

3-amino-N-(2,5-dichlorophenyl)benzamide: is an important synthetic intermediate in organic chemistry . It is used in the synthesis of complex organic molecules, which can have various applications ranging from materials science to pharmaceuticals.

Chemical Engineering

In chemical engineering, this compound is involved in process development for the synthesis of pharmaceuticals and other chemicals . Its properties are important for understanding reaction mechanisms and optimizing industrial processes.

Materials Science

The applications in materials science involve the use of 3-amino-N-(2,5-dichlorophenyl)benzamide in the development of new materials with specific properties . It could be used in creating polymers or coatings with unique characteristics such as enhanced durability or resistance to environmental factors.

Molecular Docking Studies

Molecular docking studies utilize 3-amino-N-(2,5-dichlorophenyl)benzamide to predict how the compound interacts with various biological targets . This is crucial in drug design and discovery, allowing researchers to identify potential drug candidates with high affinity and specificity for certain proteins or enzymes.

Eigenschaften

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHDIRLLJQAMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,5-dichlorophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)